

GSK805 for In Vivo Immunology Research: A Technical Guide

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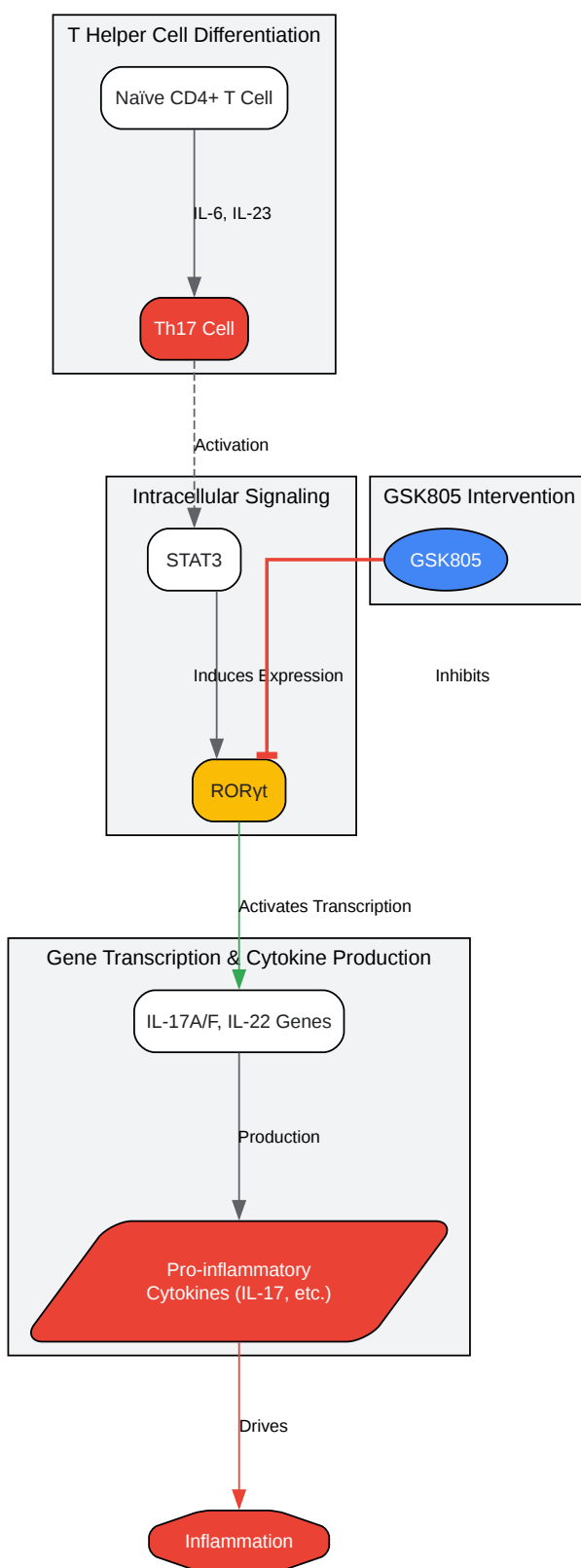
This technical guide provides an in-depth overview of **GSK805**, a potent and orally bioavailable small molecule inhibitor of RAR-related orphan receptor gamma t (RORyt). RORyt is a master transcriptional regulator of T helper 17 (Th17) cells, a subset of T cells implicated in the pathogenesis of various autoimmune and inflammatory diseases. This document summarizes key quantitative data, details experimental protocols for in vivo studies, and visualizes the underlying biological pathways and experimental workflows.

Core Mechanism of Action

GSK805 functions as an inverse agonist of RORyt. By binding to the ligand-binding domain of this transcription factor, it inhibits the transcriptional network regulated by RORyt. This leads to a reduction in the differentiation and function of Th17 cells and a subsequent decrease in the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).^{[1][2]}

Signaling Pathway of RORyt Inhibition

The differentiation of naïve CD4⁺ T cells into Th17 cells is driven by cytokines such as IL-6 and IL-23. This process activates STAT3, which in turn induces the expression of RORyt. RORyt then binds to the promoter regions of genes encoding key Th17 effector molecules, including IL-17A, IL-17F, and IL-22, driving their transcription. **GSK805** intervenes by inhibiting the transcriptional activity of RORyt, thereby blocking the production of these pro-inflammatory cytokines and suppressing the Th17 cell phenotype.



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Caption: GSK805 inhibits the RORγt-mediated Th17 signaling pathway.

Quantitative Data Summary

The efficacy of **GSK805** has been demonstrated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.

In Vitro Efficacy of GSK805

Assay	Cell Type	Conditions	Concentration	Effect	Citation
Th17 Differentiation	Naïve CD4+ T cells	Th17 polarizing conditions, 4 days	0.5 µM	Comparable inhibition of IL-17 production to 2.5 µM TMP778	[3]
IL-17 Production	Human intestinal cells from Crohn's disease patients	12-hour culture	0.5 µM	Decrease in the frequency of CD4+ T cells producing IL-17A	[4]
α-SMA Expression	LX-2 (hepatic stellate cell line)	-	0.3 µM	Reduced alpha-smooth muscle actin expression	[5]
RORγ Inhibition	Biochemical Assay	-	-	pIC50 = 8.4	[6]
Th17 Cell Differentiation	Cellular Assay	-	-	pIC50 > 8.2	[6]

In Vivo Efficacy of GSK805

Animal Model	Disease	Dosing Regimen	Key Findings	Citation
C57BL/6 Mice	Experimental Autoimmune Encephalomyelitis (EAE)	10 mg/kg, oral, daily from day 0	Delayed disease onset and substantially reduced disease severity.	[3]
C57BL/6 Mice	EAE	30 mg/kg, oral	Strong inhibition of Th17 cell responses in the CNS (reduced IFN γ -IL-17+ and IFN γ +IL-17+ T cells).	[3]
IL10-/- Mice	Spontaneous Colitis	10 mg/kg/day, oral, for 2 weeks	Reduced frequency of IL-17A+ Th17 cells in colonic tissues and reduced histologic signs of inflammation.	[4]
Rag1-/- Mice with CBir1 T cell transfer	T-cell Mediated Colitis	10 mg/kg/day, oral, for 2 weeks	Significantly reduced frequency of colonic CBir1-specific Th17 cells.	[4]
Neonatal Mice	Necrotizing Enterocolitis (NEC)	Oral, once a day for 4 days	Delayed weight loss and reduced intestinal tissue impairment.	[1]
BALB/c Mice	Bile Duct Ligation	-	Significantly decreased IL-23R, TNF- α , and	[5]

(Cholestatic Liver
Disease)

IFN- γ expression
in the liver.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols for key experiments cited in the literature.

Experimental Autoimmune Encephalomyelitis (EAE) Model

This model is a widely used mouse model of multiple sclerosis, where Th17 cells play a critical role in pathogenesis.

1. Immunization:

- Animals: C57BL/6 mice.
- Antigen: Emulsify Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).
- Administration: Immunize mice with the MOG/CFA emulsion.
- Pertussis Toxin: Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization to facilitate the entry of encephalitogenic T cells into the central nervous system.

2. **GSK805** Treatment:

- Preparation: Dissolve **GSK805** in a suitable vehicle (e.g., DMSO and corn oil).[4]
- Administration: Administer **GSK805** orally via gavage.
- Dosing: Daily administration of 10 mg/kg or 30 mg/kg, starting from day 0 of immunization.[3]

3. Clinical Assessment:

- Monitor mice daily for clinical signs of EAE and score on a standardized scale (e.g., 0-5, where 0 is no disease and 5 is moribund).

4. Cellular Analysis (at study endpoint, e.g., day 14):

- Isolate mononuclear cells from the central nervous system (CNS).
- Restimulate cells in vitro with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A).
- Perform intracellular cytokine staining for IL-17 and IFN- γ followed by flow cytometric analysis to quantify Th17 and Th1 cell populations.[\[3\]](#)

In Vitro Th17 Differentiation Assay

This assay assesses the direct impact of **GSK805** on the differentiation of naïve T cells into the Th17 lineage.

1. Cell Isolation:

- Isolate naïve CD4⁺ T cells from the spleens and lymph nodes of mice.

2. Cell Culture:

- Activate the isolated T cells with anti-CD3 and anti-CD28 antibodies.
- Culture the cells under Th17 polarizing conditions, which typically include:
 - IL-6
 - TGF- β
 - Anti-IL-4 and Anti-IFN- γ neutralizing antibodies.

3. **GSK805** Treatment:

- Add **GSK805** (e.g., at 0.5 μ M) or a vehicle control (e.g., DMSO) to the culture medium at the initiation of the culture.[\[3\]](#)

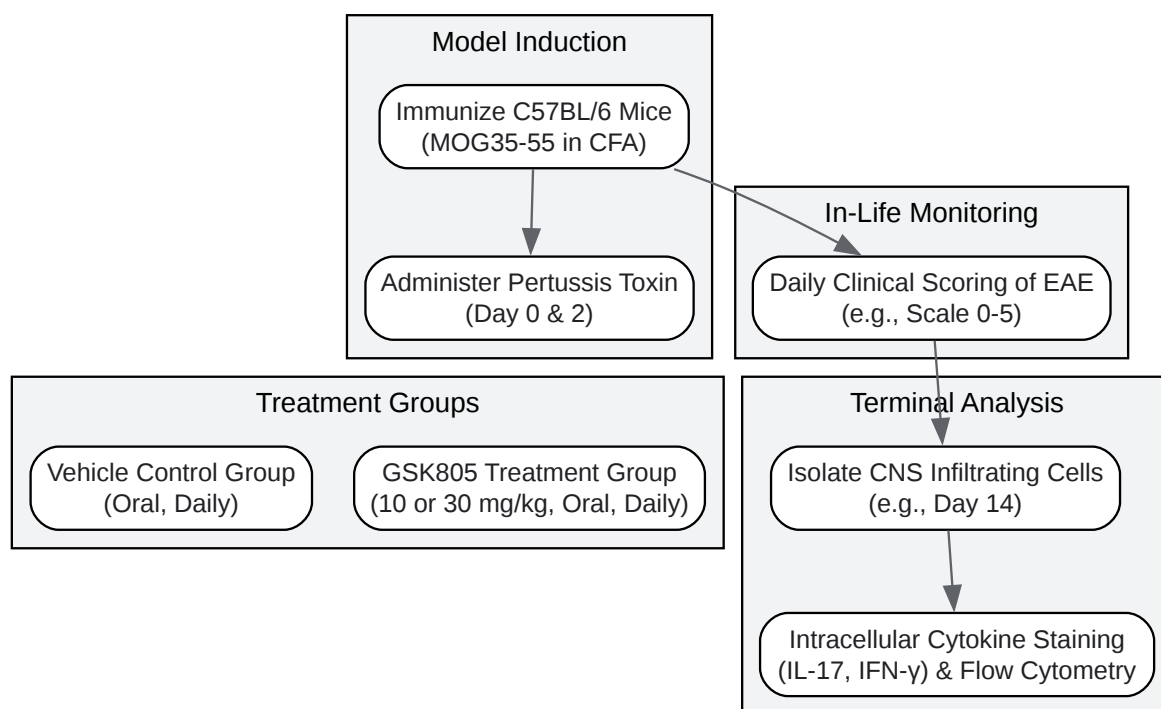
4. Analysis:

- After a period of 4 days, restimulate the cells as described in the EAE protocol (PMA/Ionomycin).
- Perform intracellular cytokine staining for IL-17 and IFN- γ and analyze by flow cytometry.[3]

Visualizations

Experimental Workflow for EAE Studies

The following diagram illustrates the typical workflow for evaluating the efficacy of **GSK805** in the EAE mouse model.



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Caption: Workflow for assessing **GSK805** efficacy in the EAE model.

Conclusion

GSK805 is a well-characterized, orally active inhibitor of ROR γ t that demonstrates significant efficacy in preclinical models of Th17-mediated diseases. Its ability to selectively suppress Th17 cell differentiation and function without broadly compromising other immune cell lineages, such as ILC3s in the gut, makes it a valuable tool for in vivo immunology research and a promising candidate for therapeutic development.[4] The data and protocols summarized in this guide provide a solid foundation for researchers investigating the role of the ROR γ t/Th17 axis in health and disease.

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